molecular formula C11H9BrN2O2 B13671019 Ethyl 8-bromoquinoxaline-5-carboxylate

Ethyl 8-bromoquinoxaline-5-carboxylate

Cat. No.: B13671019
M. Wt: 281.10 g/mol
InChI Key: KSFBRRXAADLDRN-UHFFFAOYSA-N
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Description

Ethyl 8-bromoquinoxaline-5-carboxylate (Molecular Formula: C11H9BrN2O2, Molecular Weight: 281.11) is a high-purity chemical intermediate designed for research applications . This compound features a bromine atom and an ethyl ester group on a quinoxaline heterocycle, making it a versatile building block in medicinal chemistry and drug discovery. It is particularly valuable for constructing more complex molecules via cross-coupling reactions, where the bromine can serve as a site for metal-catalyzed couplings such as Suzuki or Buchwald-Hartwig reactions . The ester group can be further manipulated through hydrolysis or transesterification to access carboxylic acid or other ester derivatives, as seen with the related compound 8-Bromoquinoxaline-5-carboxylic acid . Quinoxaline derivatives are subjects of significant research interest due to their diverse biological activities. For instance, structurally similar compounds have been investigated as potent TLR7/8 antagonists for potential therapeutic applications in autoimmune and inflammatory diseases, highlighting the value of this chemical scaffold in developing new treatments . Researchers can utilize this compound to synthesize and explore novel molecules for various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 8-bromoquinoxaline-5-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-8(12)10-9(7)13-5-6-14-10/h3-6H,2H2,1H3

InChI Key

KSFBRRXAADLDRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2

Origin of Product

United States

Preparation Methods

Overview

Summary Table of the Common Synthesis Conditions

Step Reagents/Conditions Solvent Temperature Yield (%)
Bromination N-bromosuccinimide or Br2 Dichloromethane 0 to 25 °C 70-85 (typical)
Esterification Ethyl chloroformate, triethylamine Dichloromethane 20-40 °C 75-90 (typical)

Note: Exact yields vary depending on reaction scale and purity of reagents.

Alternative Methods and Reagents

  • Some reports suggest the use of potassium permanganate for oxidation steps in related quinoxaline syntheses, although this is less common for direct preparation of the ethyl ester.
  • Sodium borohydride is sometimes employed for reduction in multi-step syntheses involving quinoxaline intermediates.
  • Alkyl halides other than ethyl chloroformate may be used for esterification but are less documented for this specific compound.

Research Discoveries and Analytical Data

Mechanistic Insights

  • The bromination step is highly regioselective due to the electronic nature of the quinoxaline ring, favoring substitution at the 8-position.
  • The esterification proceeds via nucleophilic attack of the quinoxaline-5-carboxylate intermediate on ethyl chloroformate, facilitated by the base.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and ester formation.
  • Mass spectrometry (MS) verifies the molecular weight (281.10 g/mol), consistent with the molecular formula C11H9BrN2O2.
  • Chromatographic techniques such as Ultra Performance Liquid Chromatography (UPLC) are used to assess purity and reaction completion.

Summary Table: Key Data on this compound Preparation

Parameter Data/Condition Reference/Notes
Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Bromination Agent N-bromosuccinimide, Br2
Esterification Reagent Ethyl chloroformate
Base Used Triethylamine
Solvent Dichloromethane
Typical Reaction Temp. 0 to 40 °C
Yield Range Bromination: 70-85%; Esterification: 75-90%
Analytical Techniques NMR, MS, UPLC

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoquinoxaline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoxaline derivative, while oxidation might produce a quinoxaline N-oxide .

Scientific Research Applications

Ethyl 8-bromoquinoxaline-5-carboxylate is a chemical compound belonging to the quinoxaline family. It features a bromine atom at the 8-position and an ethyl ester at the 5-position on the quinoxaline ring. With the molecular formula C11H9BrN2O2C_{11}H_9BrN_2O_2 and a molecular weight of approximately 281.11 g/mol, this compound is recognized for its distinct structural characteristics that contribute to its chemical reactivity and biological activity.

Applications in Scientific Research

This compound is a versatile compound with applications spanning chemical research, pharmaceutical development, medicinal chemistry, biological studies, and material science.

Chemical Research: It serves as a building block in synthesizing complex quinoxaline derivatives. It can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Pharmaceutical Development: This compound has potential in pharmacological studies, showing potential as an enzyme inhibitor and receptor antagonist.

Medicinal Chemistry: this compound is utilized as a building block in the synthesis of pharmacologically active compounds, including antimicrobial and anticancer agents. Its mechanism of action involves interaction with biological targets like enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and quinoxaline ring are crucial for its binding affinity and specificity.

Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways. Studies on its interactions with biological targets have indicated potential efficacy in modulating enzymatic activity and receptor functions, suggesting therapeutic benefits for conditions like cancer or infectious diseases. It may effectively inhibit specific enzymes involved in metabolic pathways or signal transduction.

Material Science: This compound is used in developing organic semiconductors and fluorescent materials.

Comparable Compounds

This compound is unique because of its specific substitution pattern, which gives it distinct chemical and biological properties. The presence of a bromine atom and an ethyl ester group enhances its solubility and reactivity compared to other compounds. Some comparable compounds include:

  • Quinoxaline: Lacks the ethyl ester and bromine substituents.
  • 8-Bromoquinoxaline: Similar structure but without the ethyl ester group.
  • Ethyl Quinoxaline-5-carboxylate: Lacks the bromine substituent.

Carboxylate-Binding Pocket Exploitation

Mechanism of Action

The mechanism of action of ethyl 8-bromoquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Halogenation Patterns

  • This compound vs. Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate: The latter compound (CAS 1260650-59-6) incorporates three halogens (Br, Cl, F) across the quinoline scaffold, which likely enhances electrophilicity and alters binding interactions in biological systems compared to the monobrominated quinoxaline derivative . The additional halogens may improve metabolic stability but could also increase toxicity risks.
  • This compound vs. 8-Bromoquinoline-5-carboxylic acid (CAS 204782-96-7): The quinoline derivative lacks the ethyl ester group, replacing it with a carboxylic acid.

Ester vs. Carboxylic Acid Functional Groups

  • Ethyl 8-hydroxyquinoline-5-carboxylate (CAS 104293-76-7) features a hydroxyl group instead of bromine, which increases hydrogen-bonding capacity. This modification could enhance solubility in aqueous environments but reduce halogen-mediated interactions (e.g., van der Waals forces) in hydrophobic binding pockets .

Positional Isomerism

  • Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7) demonstrates the impact of ester group positioning.

Q & A

Q. How can researchers address low yields in the bromination step of quinoxaline esters?

  • Methodological Answer :
  • Alternative Brominating Agents : Replace Br₂ with less hazardous N-bromosuccinimide (NBS).
  • Microwave Assistance : Use microwave reactors to enhance reaction efficiency (e.g., 80°C, 30 min, 300 W).
  • In Situ Monitoring : Track progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

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